molecular formula C8H9N3O B169829 6-Methoxy-2-methylimidazo[1,2-b]pyridazine CAS No. 17240-34-5

6-Methoxy-2-methylimidazo[1,2-b]pyridazine

Cat. No. B169829
CAS RN: 17240-34-5
M. Wt: 163.18 g/mol
InChI Key: FPZJUQYUVJQBLO-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-b]pyridazine (MMIP) is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMIP is a derivative of pyridazine and has a methoxy and methyl group attached to it.

Mechanism Of Action

The exact mechanism of action of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclin-dependent kinase 2, which is a protein involved in cell cycle regulation.

Biochemical And Physiological Effects

6-Methoxy-2-methylimidazo[1,2-b]pyridazine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's properties, 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has also been shown to have antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is its potential as a lead compound for the development of new drugs. Its unique structure and biological activity make it an attractive target for medicinal chemists. However, the synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a complex and time-consuming process, which limits its availability for lab experiments. The low yield of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine also makes it difficult to obtain pure samples for further study.

Future Directions

There are several future directions for the study of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. One area of research is the development of new synthetic methods for 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. This could lead to higher yields and more efficient production of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. Another area of research is the study of the structure-activity relationship of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. This could help to identify the key structural features of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine that are responsible for its biological activity. Finally, further studies are needed to explore the potential applications of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine in other fields, such as material science and organic synthesis.
Conclusion:
In conclusion, 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. Its unique structure and biological activity make it an attractive target for medicinal chemists. However, the synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a complex and time-consuming process, which limits its availability for lab experiments. Further studies are needed to explore the potential applications of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine in other fields and to develop new synthetic methods for 6-Methoxy-2-methylimidazo[1,2-b]pyridazine.

Synthesis Methods

The synthesis of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is a multi-step process that involves the reaction of 2-methylimidazole with 2-chloro-3,4-dimethoxypyridazine in the presence of a base. The resulting product is then treated with a reducing agent to obtain 6-Methoxy-2-methylimidazo[1,2-b]pyridazine. The yield of 6-Methoxy-2-methylimidazo[1,2-b]pyridazine is relatively low, and the reaction conditions need to be carefully controlled to obtain a pure product.

Scientific Research Applications

6-Methoxy-2-methylimidazo[1,2-b]pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has shown promising results as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 6-Methoxy-2-methylimidazo[1,2-b]pyridazine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

CAS RN

17240-34-5

Product Name

6-Methoxy-2-methylimidazo[1,2-b]pyridazine

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxy-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H9N3O/c1-6-5-11-7(9-6)3-4-8(10-11)12-2/h3-5H,1-2H3

InChI Key

FPZJUQYUVJQBLO-UHFFFAOYSA-N

SMILES

CC1=CN2C(=N1)C=CC(=N2)OC

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OC

synonyms

6-Methoxy-2-MethyliMidazo[1,2-b]pyridazine

Origin of Product

United States

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